methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate
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Overview
Description
Methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate typically involves multiple steps. One common approach starts with the preparation of the tetrahydroisoquinoline core, followed by sulfonylation and subsequent coupling with a benzoate ester. The reaction conditions often involve the use of strong bases and solvents such as toluene or dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the ester group would produce the corresponding alcohol .
Scientific Research Applications
Methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share a similar sulfonamide group and have been studied for their enzyme inhibitory properties.
Tetrahydroisoquinoline derivatives: These compounds have a similar core structure and are known for their biological activities.
Uniqueness
Methyl 4-(N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)sulfamoyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O6S2/c1-3-12-29(24,25)22-11-10-15-4-7-18(13-17(15)14-22)21-30(26,27)19-8-5-16(6-9-19)20(23)28-2/h4-9,13,21H,3,10-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWHGCUBZMKTSMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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